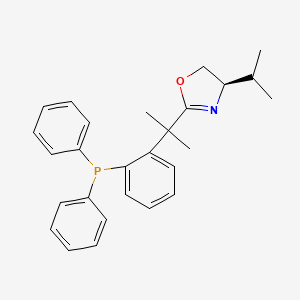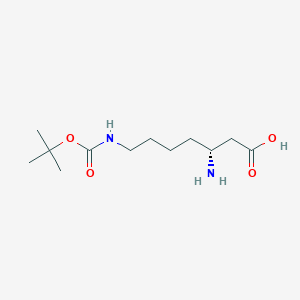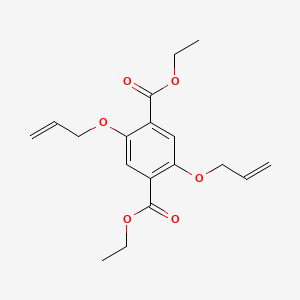
1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate
概要
説明
1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate is a complex organic compound with the molecular formula C34H38O7S and a molecular weight of 590.726 g/mol . This compound is known for its unique structure, which includes a triphenyl group and a tetraoxatridecan chain, making it a valuable intermediate in various chemical syntheses and industrial applications.
準備方法
The synthesis of 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate typically involves the reaction of 4-bromo-1-glycol with triphenylborane under suitable conditions . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure the completion of the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield the corresponding alcohol and sulfonic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields tetraethylene glycol and p-toluenesulfonic acid .
科学的研究の応用
1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
作用機序
The mechanism of action of 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with various substrates, facilitating their transformation into desired products. The molecular targets and pathways involved in these reactions are often studied using advanced spectroscopic and chromatographic techniques .
類似化合物との比較
1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate can be compared with similar compounds such as:
- Tetraethylene glycol p-tosyl trityl diether
- Tetraethylene glycol trityl p-tosyl ether
- 2,5,8,11-Tetraoxatridecan-13-yl 4-methylbenzenesulfonate
These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its triphenyl group, which imparts distinct chemical properties and reactivity .
特性
IUPAC Name |
2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38O7S/c1-29-17-19-33(20-18-29)42(35,36)41-28-26-39-24-22-37-21-23-38-25-27-40-34(30-11-5-2-6-12-30,31-13-7-3-8-14-31)32-15-9-4-10-16-32/h2-20H,21-28H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWDNEXQDCWBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Bromo-9,9'-spirobi[fluoren]-2-ol](/img/structure/B8247853.png)

![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine](/img/structure/B8247873.png)
![9-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B8247882.png)

![[(Azepan-4-yl)methyl]dimethylamine dihydrochloride](/img/structure/B8247898.png)
![4-Bromo-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B8247920.png)





![2-(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8247957.png)

